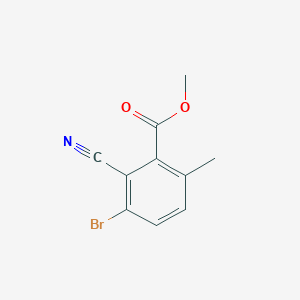

Methyl 3-bromo-2-cyano-6-methylbenzoate

Descripción

Propiedades

IUPAC Name |

methyl 3-bromo-2-cyano-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6-3-4-8(11)7(5-12)9(6)10(13)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXSZDHRTZHWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination and Cyanation

Bromination : The first step involves the introduction of a bromine atom into the aromatic ring. This can be achieved by treating 2-cyano-6-methylbenzoic acid with a brominating agent such as bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) or chloroform (CHCl₃). A catalyst like iron or aluminum chloride may be used to facilitate the bromination process.

Cyanation : The introduction of the cyano group typically occurs before bromination, as part of the initial compound synthesis. However, if starting from a different precursor, cyanation can be achieved through various methods, such as using cyanide salts under specific conditions.

Esterification

After bromination, the carboxylic acid group in the brominated product is converted to its methyl ester form. This is typically done using methanol (CH₃OH) as the esterifying reagent and a strong acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of Methyl 3-bromo-2-cyano-6-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality. Purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Reaction Conditions and Reagents

The synthesis of Methyl 3-bromo-2-cyano-6-methylbenzoate requires careful control of reaction conditions and selection of appropriate reagents.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | 2-cyano-6-methylbenzoic acid, NBS, FeCl₃ or AlCl₃ | DCM or CHCl₃, RT to 60°C | 3-bromo-2-cyano-6-methylbenzoic acid |

| Esterification | Brominated product, CH₃OH, H₂SO₄ | Reflux, 60–80°C | Methyl 3-bromo-2-cyano-6-methylbenzoate |

Chemical Reactions Analysis

Methyl 3-bromo-2-cyano-6-methylbenzoate undergoes various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

- Reduction Reactions : The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).

- Ester Hydrolysis : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Research Findings and Applications

The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a candidate for various chemical transformations, including substitution and reduction reactions.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-bromo-2-cyano-6-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the bromine atom.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can reduce the cyano group.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

Substitution: Products like 3-azido-2-cyano-6-methylbenzoate or 3-thiocyanato-2-cyano-6-methylbenzoate.

Reduction: 3-amino-2-cyano-6-methylbenzoate.

Hydrolysis: 3-bromo-2-cyano-6-methylbenzoic acid.

Aplicaciones Científicas De Investigación

Methyl 3-bromo-2-cyano-6-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of methyl 3-bromo-2-cyano-6-methylbenzoate depends on its specific application. In chemical reactions, the bromine atom and cyano group are key reactive sites that participate in various transformations. The ester group can also undergo hydrolysis, leading to the formation of carboxylic acids. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Methyl 3-bromo-2-cyano-6-methylbenzoate and analogous compounds:

Reactivity and Electronic Effects

- Electrophilicity: The cyano group in Methyl 3-bromo-2-cyano-6-methylbenzoate enhances electrophilicity at position 2 compared to Methyl 3-amino-6-bromo-2-methylbenzoate, where the amino group acts as an electron donor .

- Halogen Reactivity : Bromine at position 3 in the target compound enables Suzuki-Miyaura cross-coupling, similar to Methyl 3-bromo-4-methylbenzoate . However, the presence of chlorine and fluorine in Methyl 3-bromo-2-chloro-6-fluorobenzoate introduces competing sites for nucleophilic substitution .

- Steric Effects: The methyl group at position 6 in the target compound may hinder reactivity at adjacent positions compared to Methyl 3-cyano-6-chloro-2-fluorobenzoate, where smaller substituents (Cl, F) reduce steric bulk .

Physicochemical Properties

- Solubility : Polar groups like CN and Br increase solubility in aprotic solvents (e.g., DMF) compared to Methyl 3-bromo-4-methylbenzoate, which lacks polar substituents .

- Melting Points: Methyl 3-amino-6-bromo-2-methylbenzoate (MW 244.09 g/mol) likely has a higher melting point than the target compound due to hydrogen bonding from the NH₂ group .

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-2-cyano-6-methylbenzoate?

Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

- Bromination and cyanation : Introduce bromine and cyano groups via electrophilic aromatic substitution. Strong bases (e.g., NaH) and polar aprotic solvents (e.g., DMF) are often used to enhance reactivity .

- Esterification : Methylation of the carboxylic acid intermediate using methanol under acidic conditions (e.g., H₂SO₄) or via diazomethane .

- Optimization : Reactions may require reflux conditions (80–120°C) and catalysts like Pd for cross-coupling steps, ensuring high yields (70–85%) .

Q. Example Protocol :

Brominate 2-cyano-6-methylbenzoic acid using N-bromosuccinimide (NBS) in DMF at 60°C.

Esterify the product with methanol and H₂SO₄ under reflux.

Purify via column chromatography (hexane:EtOAc = 4:1) .

Q. How is the compound structurally characterized in academic research?

Answer: Common analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Methyl groups resonate at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–8.0 ppm (split patterns indicate substituent positions).

- ¹³C NMR : Cyano carbon at δ 115–120 ppm, ester carbonyl at δ 165–170 ppm .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the molecular weight (C₁₀H₈BrNO₂: 266.04 g/mol). Fragmentation patterns confirm substituent positions .

- X-ray Crystallography : ORTEP-III software can resolve crystal structures, revealing bond angles and steric effects .

Advanced Research Questions

Q. How do the bromo and cyano substituents influence regioselectivity in further functionalization?

Answer:

- Bromine : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. It also facilitates Suzuki-Miyaura cross-coupling reactions .

- Cyano Group : Enhances electrophilicity at the ortho and para positions due to its electron-withdrawing nature, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) .

Methodological Insight :

To achieve selective nitration:

Use HNO₃/H₂SO₄ at 0°C to target the meta position relative to bromine.

Monitor reaction progress via TLC to avoid over-nitration .

Q. How can density functional theory (DFT) predict the compound’s reactivity?

Answer: DFT calculations (e.g., B3LYP/6-31G*) provide insights into:

Q. Workflow :

Optimize geometry using Gaussian 02.

Calculate Fukui indices to map electrophilic/nucleophilic regions.

Q. How to address contradictions in reaction yields reported across studies?

Answer: Discrepancies often arise from:

- Solvent Effects : Polar solvents (e.g., DMSO) may stabilize intermediates, improving yields by 10–15% compared to toluene .

- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% can alter cross-coupling efficiency (e.g., 80% vs. 60% yield) .

Q. Resolution Strategy :

Replicate conditions from conflicting studies.

Use DOE (Design of Experiments) to isolate variables (temperature, catalyst).

Characterize byproducts via GC-MS to identify side reactions .

Q. What methodologies evaluate regioselectivity in nucleophilic aromatic substitution?

Answer:

- Competitive Reactions : React the compound with equimolar nucleophiles (e.g., NH₃, MeOH) and analyze product ratios via HPLC .

- Isotopic Labeling : Use ¹⁸O-labeled methanol to track substitution sites in ester hydrolysis .

- Computational Modeling : Compare ΔG‡ values for substitution at ortho, meta, and para positions using DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.